L-Leucine 7-amido-4-methylcoumarin hydrochloride
CAS No.:
Cat. No.: VC14552138
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21ClN2O3 |
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Molecular Weight | 324.80 g/mol |
IUPAC Name | (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
Standard InChI | InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 |
Standard InChI Key | VCRXITKKWBOQRZ-ZOWNYOTGSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl |
Introduction
Chemical Identity and Structural Properties
L-Leucine 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide derivative with the molecular formula and a molecular weight of 324.80 g/mol . The compound consists of L-leucine linked via an amide bond to 7-amino-4-methylcoumarin (AMC), with a hydrochloride counterion enhancing solubility. Its IUPAC name is (2S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)pentanamide hydrochloride .
Key Physical and Chemical Properties
Property | Specification |
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CAS Number | 62480-44-8 |
Appearance | White to off-white solid |
Storage Conditions | -20°C (dry), -80°C (in solvent) |
Purity (LCMS) | ≥99.98% |
Fluorescence Emission | 440 nm (Ex: 380 nm) |
The compound’s stability is light- and moisture-sensitive, necessitating storage in sealed containers under inert conditions . Nuclear magnetic resonance (1H NMR) and liquid chromatography–mass spectrometry (LCMS) data confirm its structural integrity .
Applications in Biochemical Research
Enzyme Activity Assays
Leu-AMC HCl is a gold-standard substrate for measuring leucine aminopeptidase activity in vitro. It has been employed to study enzymes from diverse organisms, including:
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Plasmodium falciparum: Research on malaria parasites utilizes Leu-AMC HCl to characterize M1 and M17 aminopeptidases, potential targets for antimalarial drugs .
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Human tissues: High enzymatic activity is observed in renal and hepatic tissues, aiding studies of protein metabolism and disease biomarkers .
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Soil microbiomes: Fluorescence-based soil assays leverage this substrate to quantify microbial aminopeptidase activity, reflecting soil health and nutrient cycling .
Drug Discovery and Inhibitor Screening
The compound’s sensitivity makes it ideal for high-throughput screening of enzyme inhibitors. For example, inhibitors of Plasmodium aminopeptidases are evaluated for their ability to reduce fluorescence signal, indicating blocked enzymatic activity .
Comparative Advantages Over Traditional Substrates
Leu-AMC HCl offers significant improvements over older substrates like 4-methoxy-β-naphthylamide:
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Higher sensitivity: Fluorescence detection enables quantification at picomolar enzyme concentrations .
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Reduced interference: AMC’s distinct spectral properties minimize background noise in complex biological samples .
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Versatility: Compatible with broad-specificity aminopeptidases, including aminopeptidase M .
Analytical Validation and Quality Control
Rigorous quality control protocols ensure batch-to-batch consistency. MedChemExpress reports a purity of 99.98% via LCMS, with 1H NMR spectra confirming structural conformity . Stability studies indicate retained activity for 6 months at -80°C and 1 month at -20°C when stored in anhydrous solvents .
Case Studies and Research Findings
Malaria Parasite Studies
In Plasmodium falciparum, Leu-AMC HCl-based assays identified PfA-M1 and PfA-M17 as critical for hemoglobin digestion, validating them as drug targets . Inhibitors reducing fluorescence by >90% progressed to in vivo testing .
Clinical Biomarker Research
Elevated leucine aminopeptidase activity in hepatic biopsies, detected using Leu-AMC HCl, correlates with fibrosis severity in chronic hepatitis patients .
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